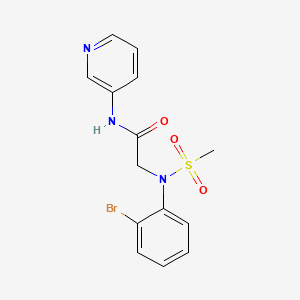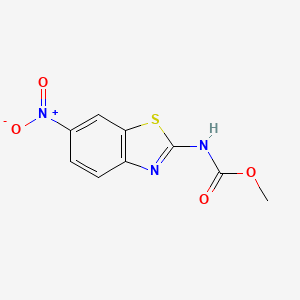![molecular formula C19H22N2O3S B5723460 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine, also known as MPAPS, is a chemical compound that has been shown to have potential uses in scientific research.
Scientific Research Applications
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine has been shown to have potential uses in scientific research, particularly in the field of neuroscience. It has been found to act as a selective 5-HT1A receptor antagonist, which means it can block the effects of serotonin on this receptor. This property makes 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine a useful tool for studying the role of 5-HT1A receptors in various physiological and behavioral processes.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine involves its ability to selectively bind to and block the 5-HT1A receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, anxiety, and pain perception. By blocking this receptor, 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine can modulate these processes and provide insight into their underlying mechanisms.
Biochemical and Physiological Effects:
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of serotonin signaling, the regulation of neuronal activity, and the modulation of pain perception. These effects make 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine a useful tool for studying the underlying mechanisms of these processes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise manipulation of this receptor compared to other compounds that may affect multiple receptors. However, one limitation of using 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are a number of future directions for research involving 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine, including the exploration of its effects on other physiological and behavioral processes, the development of more selective compounds that target specific subtypes of the 5-HT1A receptor, and the investigation of its potential therapeutic uses in the treatment of various disorders. Overall, 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesis Methods
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with piperazine to form the desired product, 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine.
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-16-7-5-6-8-17(16)15-19(22)20-11-13-21(14-12-20)25(23,24)18-9-3-2-4-10-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZPGVNPYGLJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)

![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)
![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)
![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723427.png)


![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)

![isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)